Cas no 2228360-33-4 (2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene)

2-Bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene is a halogenated aromatic compound featuring a bromine substituent at the 2-position and a 3-chloropropenyl group at the 4-position, with additional fluorine atoms at the 1- and 3-positions. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex aromatic derivatives. The presence of multiple halogens enhances its utility in selective substitution reactions, while the difluorobenzene core contributes to stability and electronic modulation. Its well-defined reactivity profile supports applications in pharmaceuticals, agrochemicals, and materials science.
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene structure
2228360-33-4 structure
Product name:2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
CAS No:2228360-33-4
MF:C9H6BrClF2
Molecular Weight:267.497747898102
CID:6129211
PubChem ID:165707391

2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene 化学的及び物理的性質

名前と識別子

    • 2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
    • EN300-1916538
    • 2228360-33-4
    • インチ: 1S/C9H6BrClF2/c1-5(4-11)6-2-3-7(12)8(10)9(6)13/h2-3H,1,4H2
    • InChIKey: NOFNTRMRZHANQJ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1F)C(=C)CCl)F

計算された属性

  • 精确分子量: 265.93095g/mol
  • 同位素质量: 265.93095g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 0Ų

2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1916538-0.5g
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
2228360-33-4
0.5g
$946.0 2023-09-17
Enamine
EN300-1916538-0.05g
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
2228360-33-4
0.05g
$827.0 2023-09-17
Enamine
EN300-1916538-1.0g
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
2228360-33-4
1g
$986.0 2023-05-31
Enamine
EN300-1916538-5.0g
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
2228360-33-4
5g
$2858.0 2023-05-31
Enamine
EN300-1916538-10.0g
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
2228360-33-4
10g
$4236.0 2023-05-31
Enamine
EN300-1916538-1g
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
2228360-33-4
1g
$986.0 2023-09-17
Enamine
EN300-1916538-5g
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
2228360-33-4
5g
$2858.0 2023-09-17
Enamine
EN300-1916538-0.1g
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
2228360-33-4
0.1g
$867.0 2023-09-17
Enamine
EN300-1916538-2.5g
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
2228360-33-4
2.5g
$1931.0 2023-09-17
Enamine
EN300-1916538-0.25g
2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene
2228360-33-4
0.25g
$906.0 2023-09-17

2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene 関連文献

2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzeneに関する追加情報

Recent Advances in the Study of 2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene (CAS: 2228360-33-4)

The compound 2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene (CAS: 2228360-33-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This halogenated aromatic compound, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, agrochemical development, and material science. Recent studies have focused on its synthesis, reactivity, and biological activities, shedding light on its multifaceted utility.

One of the key areas of research involves the synthesis and optimization of 2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene. A study published in the Journal of Organic Chemistry (2023) detailed a novel catalytic approach to its synthesis, achieving higher yields and improved purity compared to traditional methods. The researchers employed a palladium-catalyzed cross-coupling reaction, which not only enhanced the efficiency of the synthesis but also reduced the environmental impact by minimizing the use of hazardous reagents.

In the realm of drug discovery, this compound has been investigated as a potential intermediate for the development of kinase inhibitors. Kinases play a critical role in various signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of 2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene exhibit selective inhibition against specific kinase targets, suggesting its utility in designing next-generation therapeutics.

Beyond pharmaceutical applications, this compound has also been explored in agrochemical research. Its structural motifs are similar to those found in certain herbicides and pesticides, making it a candidate for the development of new agrochemical agents. A 2023 study in Pest Management Science reported that derivatives of 2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene displayed potent herbicidal activity against a range of weed species, with minimal toxicity to non-target organisms.

The reactivity of 2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene has also been a focal point of recent investigations. Researchers have explored its behavior under various reaction conditions, including nucleophilic substitution and radical reactions. These studies have provided valuable insights into the compound's versatility as a building block for more complex molecules. For instance, a 2024 paper in Chemical Communications highlighted its use in the synthesis of fluorinated polycyclic aromatic hydrocarbons, which have applications in materials science and optoelectronics.

In conclusion, 2-bromo-4-(3-chloroprop-1-en-2-yl)-1,3-difluorobenzene (CAS: 2228360-33-4) represents a compound of significant interest across multiple disciplines. Its unique chemical properties and broad applicability make it a valuable subject for ongoing research. Future studies are expected to further elucidate its potential in drug development, agrochemical innovation, and advanced material design, solidifying its role as a key player in chemical biology and pharmaceutical sciences.

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